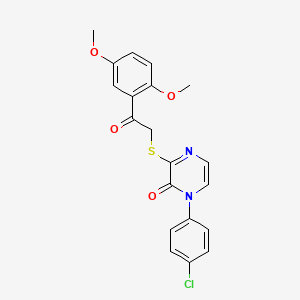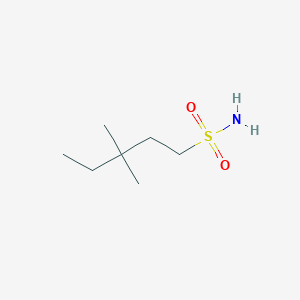
3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazoline derivatives exhibit significant anticancer properties. They have been shown to inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, including receptor tyrosine kinases, epidermal growth factor receptors, dihydrofolate reductase, topoisomerases, histone deacetylase, and apoptotic proteins. This suggests the quinazoline nucleus may be exploited to identify new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).
Neurological Disorders
Some quinazoline derivatives are promising in the treatment of neurological disorders such as epilepsy and schizophrenia. These derivatives act as competitive AMPA receptor antagonists, highlighting the therapeutic potential of quinazoline-based compounds in addressing neurological conditions (Elgemeie et al., 2019).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties. These derivatives are incorporated into π-extended conjugated systems, creating novel optoelectronic materials that are valuable for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
CO2 Conversion
Ionic liquids (ILs) with basic anions, including quinazoline derivatives, have been tuned for CO2 conversion into quinazoline-2,4(1H,3H)-diones. This process is crucial for strategies aimed at reducing atmospheric CO2 concentrations and converting CO2 into value-added chemicals (Zhang et al., 2023).
Synthesis of Quinazolines
The importance of quinazolines in medicinal chemistry has driven the development of novel synthetic routes. Recent advances have focused on eco-friendly, mild, atom-efficient, multi-component synthetic strategies, facilitating the synthesis of new quinazolines with potential biological activities (Faisal & Saeed, 2021).
Propiedades
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-18(14-6-2-1-3-7-14)22-12-10-15(11-13-22)23-19(25)16-8-4-5-9-17(16)21-20(23)26/h1-2,4-5,8-9,14-15H,3,6-7,10-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFOPHFMTICRKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2667732.png)

![2-[(4-chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-isopropyloxime](/img/structure/B2667734.png)

![(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2667738.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)
![2-Hydroxy-5-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2667743.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)
![N-(3-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2667746.png)
![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667747.png)
![tert-butyl N-{2-[(3-bromo-4-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2667750.png)

